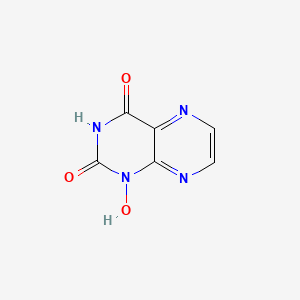
2,4(1H,3H)-Pteridinedione, 1-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pteridinedione, 1-hydroxy- is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is part of the pteridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pteridinedione, 1-hydroxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-diaminopyrimidine with glyoxal in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired pteridine derivative.
Industrial Production Methods
Industrial production of 2,4(1H,3H)-Pteridinedione, 1-hydroxy- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pteridinedione, 1-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydropteridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can be introduced at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, which can have different biological and chemical properties.
科学的研究の応用
2,4(1H,3H)-Pteridinedione, 1-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its role in enzymatic reactions and as a potential inhibitor of certain biological pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of dyes and pigments due to its unique chemical properties.
作用機序
The mechanism of action of 2,4(1H,3H)-Pteridinedione, 1-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
2,4-Dihydroxypyrimidine: Another heterocyclic compound with similar structural features.
Quinoline-2,4-dione: A compound with a similar core structure but different functional groups.
Uniqueness
2,4(1H,3H)-Pteridinedione, 1-hydroxy- is unique due to its specific substitution pattern and the presence of the hydroxy group, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of 2,4(1H,3H)-Pteridinedione, 1-hydroxy-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
37440-27-0 |
|---|---|
分子式 |
C6H4N4O3 |
分子量 |
180.12 g/mol |
IUPAC名 |
1-hydroxypteridine-2,4-dione |
InChI |
InChI=1S/C6H4N4O3/c11-5-3-4(8-2-1-7-3)10(13)6(12)9-5/h1-2,13H,(H,9,11,12) |
InChIキー |
RHQIHQYLTHDOFU-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=N1)C(=O)NC(=O)N2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


propanedioate](/img/structure/B14673634.png)
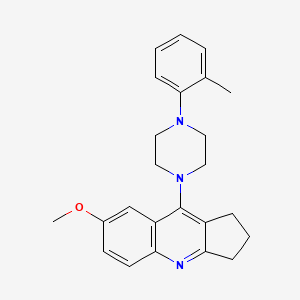
![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)
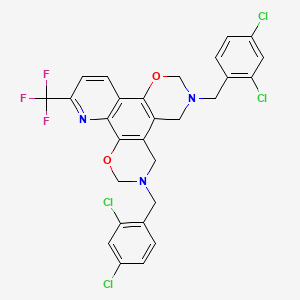
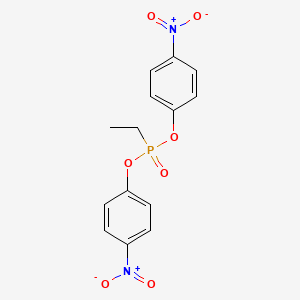

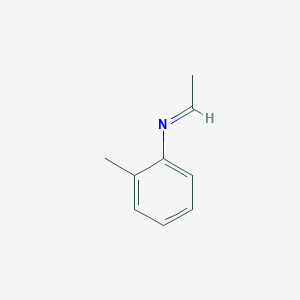


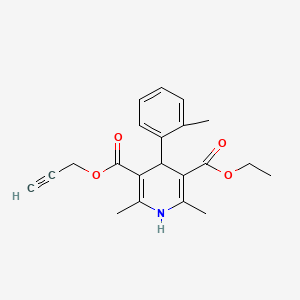
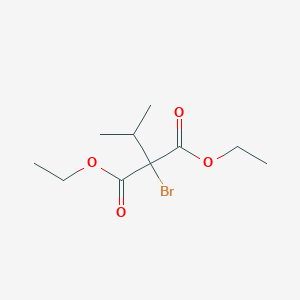
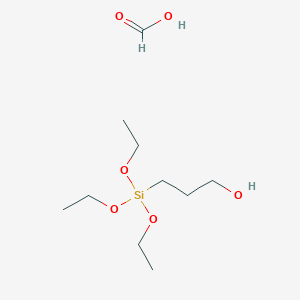
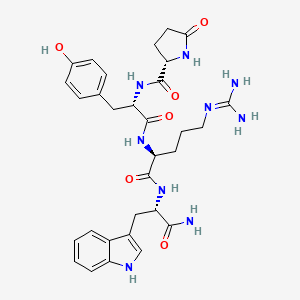
![methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14673732.png)
